

Levorphanol: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levorphanol*

Cat. No.: *B1675180*

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Introduction

Levorphanol is a potent synthetic opioid analgesic belonging to the morphinan class of compounds.[1] First synthesized in the 1940s, it has a long history of clinical use for the management of moderate to severe pain.[2] Its unique pharmacological profile, characterized by a multi-modal mechanism of action, distinguishes it from other opioids and makes it a subject of interest for researchers and drug development professionals. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **levorphanol**.

Chemical Structure and Identification

Levorphanol is the levorotatory (-) isomer of racemorphan.[1] Its chemical name is (-)-3-hydroxy-N-methylmorphinan.[3] The dextrorotatory enantiomer, dextrorphan, possesses antitussive and dissociative properties but lacks significant analgesic activity.[1] The core structure is a tetracyclic morphinan skeleton.[1]

Table 1: Chemical Identifiers for **Levorphanol**

Identifier	Value
IUPAC Name	(1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5-trien-4-ol[1][4]
CAS Number	77-07-6[1]
Molecular Formula	C ₁₇ H ₂₃ NO[1]
Molecular Weight	257.37 g/mol [1][4]
SMILES	CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4c3cc(O)cc4[1]
InChI	InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1[1]

| InChIKey | JAQUASYNZVUNQP-USXIJHARSA-N[1] |

Physicochemical Properties

Levorphanol is typically used as its tartrate salt, which is a white crystalline powder soluble in water.[5][6] The base form has distinct solubility and melting point characteristics.

Table 2: Physicochemical Properties of **Levorphanol**

Property	Value
Melting Point	198-199 °C[3][4]
pKa	9.58[4]
logP	3.11[4]
Water Solubility	1840 mg/L[4]

| Appearance | White crystalline powder (as tartrate salt)[5][6] |

Pharmacological Properties

Levorphanol's potent analgesic effects are derived from its complex interactions with multiple receptor systems in the central nervous system.

Levorphanol is a multimodal opioid analgesic.^[2] Its primary mechanism involves agonism at opioid receptors, but it also exhibits significant activity at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine.^{[1][2][7]}

- **Opioid Receptor Agonism:** **Levorphanol** is a full agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors.^{[1][8]} Activation of these G-protein coupled receptors (GPCRs) in the brain and spinal cord alters the perception and transmission of pain signals.^{[6][9]}
- **NMDA Receptor Antagonism:** It acts as a non-competitive antagonist at the NMDA receptor.^{[10][11]} This action is thought to contribute to its efficacy in treating neuropathic pain and may mitigate the development of opioid tolerance.^[1]
- **Monoamine Reuptake Inhibition:** **Levorphanol** inhibits the reuptake of serotonin and norepinephrine, a mechanism that also plays a role in its analgesic effects, particularly for neuropathic pain states.^{[1][10]}

Levorphanol displays high affinity for all three major opioid receptor subtypes and the NMDA receptor.

Table 3: Receptor Binding Affinities (K_i) of **Levorphanol**

Receptor	K_i Value
Mu (μ) Opioid Receptor	0.21 ± 0.02 nM ^[10]
Delta (δ) Opioid Receptor	4.2 ± 0.6 nM ^[10]
Kappa (κ) Opioid Receptor	2.3 ± 0.3 nM ^[10]

| NMDA Receptor ($[^3H]$ MK-801 site) | 0.6 μ M (600 nM)^[10] |

Levorphanol has a long terminal half-life, which allows for less frequent dosing but also necessitates careful titration to avoid accumulation.^{[5][6]}

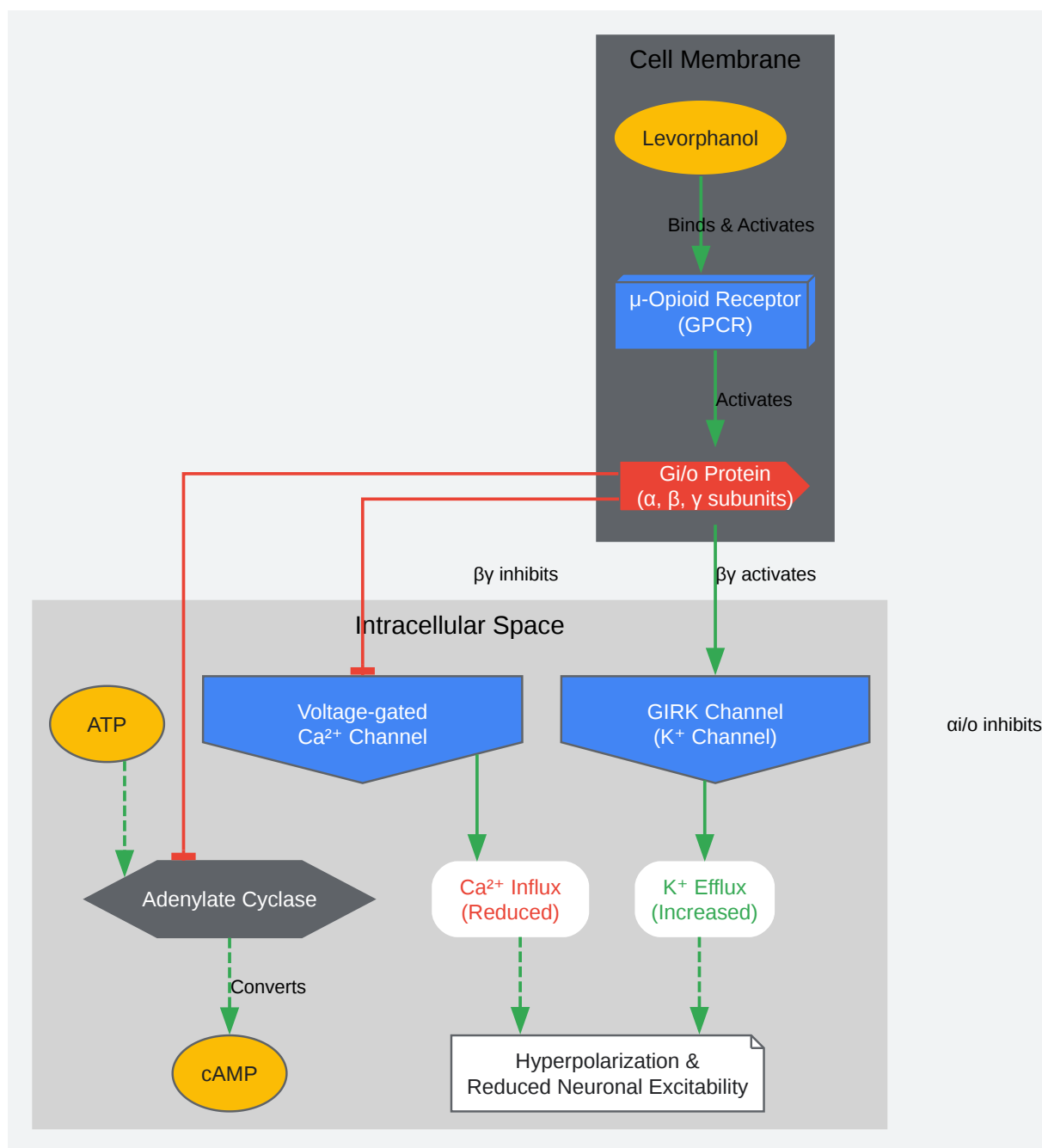
Table 4: Pharmacokinetic Parameters of **Levorphanol**

Parameter	Value
Bioavailability (Oral)	~70% (subject to ~50% first-pass metabolism)[1][8]
Terminal Half-life	11 to 16 hours[5][6]
Time to Peak Plasma Concentration (Oral)	~1 hour[5][6]
Protein Binding	~40%[5][10]
Volume of Distribution (Vd)	10 to 13 L/kg[5][6]
Metabolism	Primarily via glucuronidation in the liver to levorphanol-3-glucuronide.[2][10] It does not significantly involve the cytochrome P450 (CYP450) enzyme system.[2][8]

| Elimination | The inactive glucuronide metabolite is excreted by the kidneys.[2][10] |

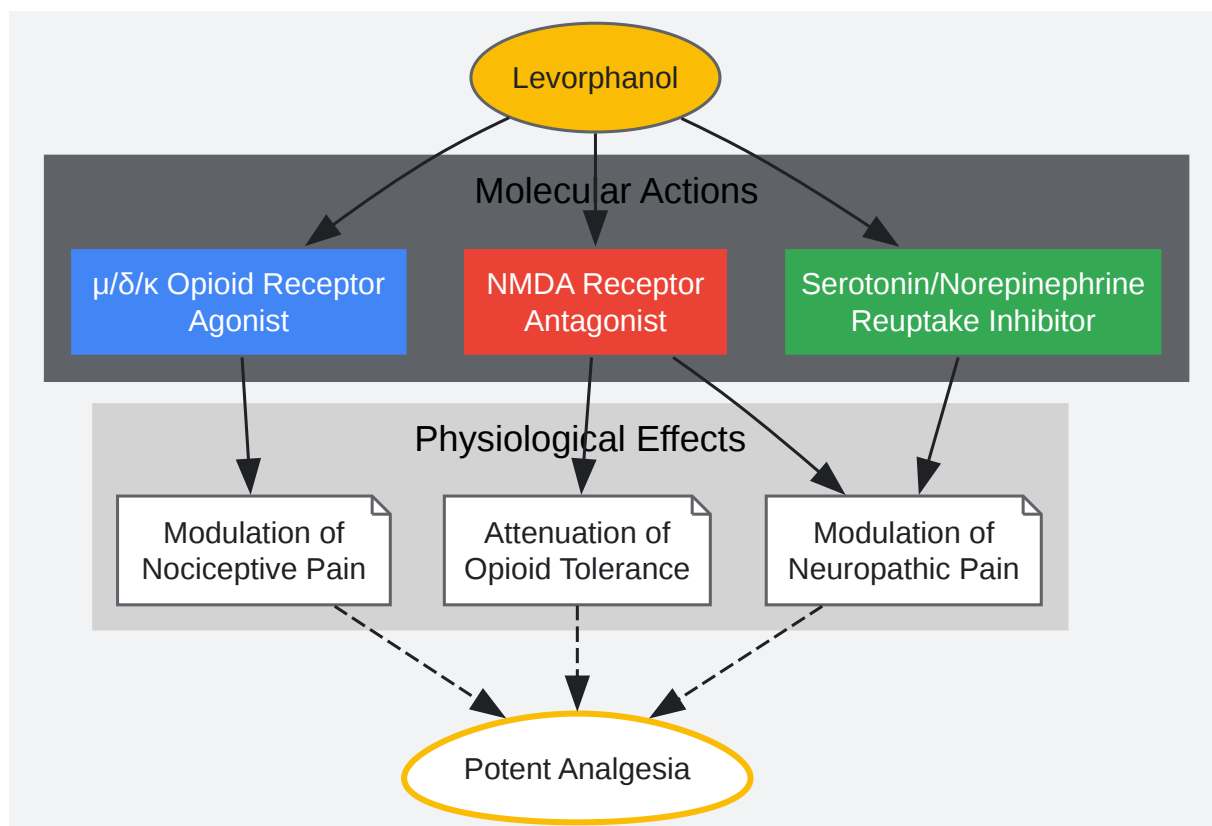
Key Signaling and Experimental Visualizations

The following diagrams illustrate the primary signaling pathway of **levorphanol**, its multi-modal mechanism, and a typical experimental workflow for determining receptor affinity.



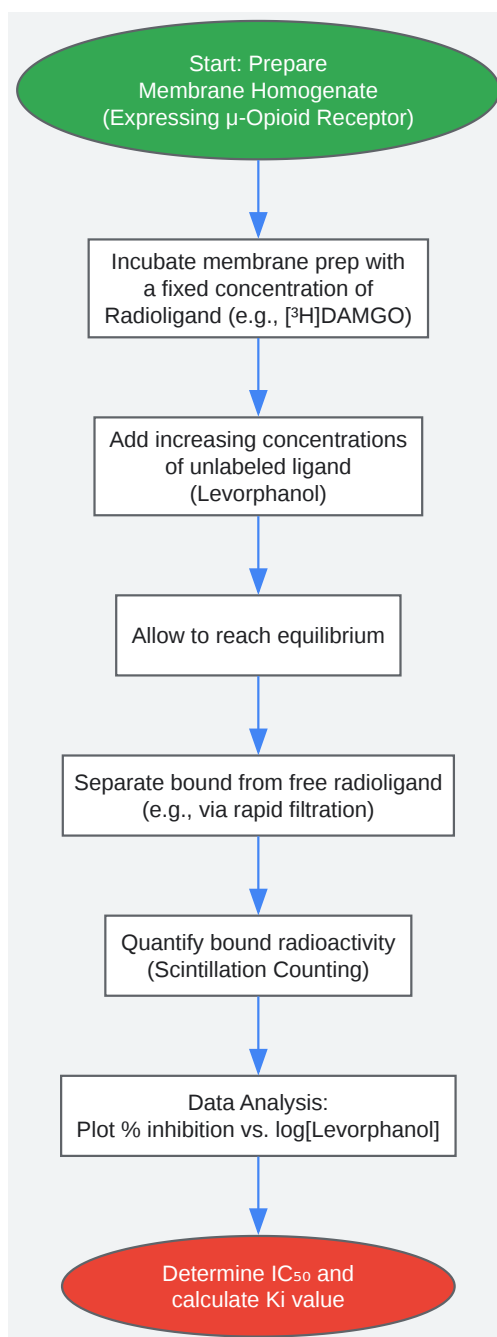
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Caption: Mu-Opioid Receptor (GPCR) Signaling Pathway Activated by **Levorphanol**.



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Caption: Logical Relationship of **Levorphanol**'s Multi-Modal Mechanism of Action.



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Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize **levorphanol**.

This assay is used to determine the binding affinity (K_i) of a test compound (**levorphanol**) for a specific receptor.

- Objective: To determine the affinity of **levorphanol** for the μ -opioid receptor.
- Materials:
 - Cell membrane preparations from cells expressing the human μ -opioid receptor (e.g., CHO-hMOR cells).
 - Radioligand specific for the μ -opioid receptor (e.g., [3 H]DAMGO).
 - Unlabeled **levorphanol** stock solution.
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Glass fiber filters.
 - Scintillation cocktail and liquid scintillation counter.
- Methodology:
 - Preparation: Prepare serial dilutions of **levorphanol** in assay buffer.
 - Incubation: In reaction tubes, combine the cell membrane preparation, a fixed concentration of [3 H]DAMGO (typically at its K_d concentration), and varying concentrations of **levorphanol**. Include control tubes for total binding (no **levorphanol**) and non-specific binding (excess of a potent unlabeled ligand like naloxone).
 - Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
 - Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
 - Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding at each **levorphanol** concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the **levorphanol** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} (the concentration of **levorphanol** that inhibits 50% of specific radioligand binding). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[\[12\]](#)[\[13\]](#)

This assay measures the functional activation of a G-protein coupled receptor by an agonist.

- Objective: To determine the potency (EC_{50}) and efficacy (E_{max}) of **levorphanol** in activating G-protein signaling via the μ -opioid receptor.
- Materials:
 - Cell membrane preparations expressing the receptor of interest.
 - [^{35}S]GTP γ S (a non-hydrolyzable GTP analog).
 - GDP (to ensure receptors are in a basal state).
 - Varying concentrations of **levorphanol**.
 - Assay buffer (containing $MgCl_2$, $NaCl$, and a buffer like Tris-HCl).
- Methodology:
 - Pre-incubation: Incubate cell membranes with GDP in assay buffer to ensure G-proteins are in their inactive, GDP-bound state.
 - Reaction Initiation: Add varying concentrations of **levorphanol**, followed by the addition of [^{35}S]GTP γ S to initiate the reaction. A control agonist (e.g., DAMGO) is used to determine the maximum possible stimulation (E_{max}).

- Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes). During this time, agonist-activated receptors catalyze the exchange of GDP for [³⁵S]GTPyS on the Gα subunit.
 - Termination and Separation: Terminate the reaction and separate bound from free [³⁵S]GTPyS using rapid filtration, similar to the binding assay.
 - Quantification: Quantify the amount of receptor-bound [³⁵S]GTPyS using a liquid scintillation counter.
 - Data Analysis: Plot the amount of specifically bound [³⁵S]GTPyS against the logarithm of the **levorphanol** concentration. Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal effect) and E_{max} (maximal effect relative to a standard full agonist). This reveals whether **levorphanol** is a full or partial agonist at the receptor.
- [14]

Conclusion

Levorphanol is a pharmacologically complex opioid with a unique profile that includes potent agonism at mu, delta, and kappa opioid receptors, antagonism of the NMDA receptor, and inhibition of monoamine reuptake.[1][7][10] Its long half-life and metabolism independent of the CYP450 system are important clinical considerations.[2][8] The detailed chemical, physical, and pharmacological data presented, along with standardized experimental protocols, provide a comprehensive foundation for researchers and drug development professionals exploring its therapeutic potential and mechanism of action.

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